molecular formula C6H6F8N4 B3031770 (1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide CAS No. 678-57-9

(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide

Cat. No.: B3031770
CAS No.: 678-57-9
M. Wt: 286.13 g/mol
InChI Key: XSYPRMVGGUKPRU-UHFFFAOYSA-N
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Description

(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide is a fluorinated organic compound characterized by the presence of eight fluorine atoms and two imidamide groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with hexafluoropropylene oxide and ammonia.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

    Catalysts: A suitable catalyst, such as a Lewis acid, is used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound is resistant to oxidation due to the presence of fluorine atoms.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidamide groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate are typically used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield partially fluorinated amines.

Scientific Research Applications

(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential as an anti-inflammatory agent.

    Industry: Used in the production of high-performance materials such as fluoropolymers.

Mechanism of Action

The mechanism of action of (1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to its biological effects. The imidamide groups play a crucial role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediamine
  • (1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediol

Uniqueness

(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide is unique due to the presence of imidamide groups, which confer distinct chemical properties compared to similar compounds. These properties include enhanced thermal stability and resistance to oxidation, making it suitable for applications where these characteristics are essential.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanediimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F8N4/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18/h(H3,15,16)(H3,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYPRMVGGUKPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(C(C(C(=N)N)(F)F)(F)F)(F)F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290780
Record name (1z,6z)-2,2,3,3,4,4,5,5-octafluorohexanediimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-57-9
Record name NSC71016
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1z,6z)-2,2,3,3,4,4,5,5-octafluorohexanediimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide
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(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide
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(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide
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(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide
Reactant of Route 6
(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide

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